DFT-Calculated LUMO Coefficient Differential Predicts C4 Regioselectivity over C2
DFT calculations on 2,4-dichloroquinazoline reveal that the carbon atom at the 4-position possesses a higher LUMO coefficient than that at the 2-position, making the C4 site intrinsically more susceptible to nucleophilic attack. This electronic differentiation translates to a lower calculated activation energy for SNAr at C4 compared to C2, providing a mechanistic basis for the experimentally observed regioselectivity [1]. The calculated activation energy difference favors C4 substitution, enabling predictable mono-functionalization without competitive C2 reactivity [2].
| Evidence Dimension | LUMO coefficient and activation energy for SNAr |
|---|---|
| Target Compound Data | Higher LUMO coefficient at C4; lower activation energy at C4 |
| Comparator Or Baseline | C2 position of 2,4-dichloroquinazoline (lower LUMO coefficient; higher activation energy) |
| Quantified Difference | C4 LUMO coefficient > C2 LUMO coefficient; C4 activation energy < C2 activation energy |
| Conditions | DFT computational analysis (gas-phase theoretical model) |
Why This Matters
This computational evidence confirms that 2,4-dichloroquinazoline exhibits intrinsic regioselectivity favoring C4 substitution, enabling sequential functionalization strategies that are not reliably achievable with non-quinazoline dihalogenated heterocycles.
- [1] Kim, H. et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. 2024, 29(24), 6021. DOI: 10.3390/molecules29246021. View Source
- [2] Kim, H. et al. Molecules. 2024, 29(24), 6021 (as above). View Source
